molecular formula C19H15N3O5S B2911578 (5-(Furan-2-yl)isoxazol-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421466-36-5

(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No. B2911578
M. Wt: 397.41
InChI Key: NOBPQTBCKSSJFO-UHFFFAOYSA-N
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Description

The compound “(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including a furan ring, an isoxazole ring, a methoxy group, and a benzo[d]thiazole group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The furan ring, isoxazole ring, and benzo[d]thiazole group contribute to the rigidity of the molecule, while the methoxy group and azetidinyl group may provide some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. The furan ring, for example, is aromatic and may undergo electrophilic aromatic substitution. The isoxazole ring is also likely to be involved in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings would likely make the compound relatively rigid, and the various functional groups could influence its polarity and solubility .

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-24-14-4-2-6-16-17(14)20-19(28-16)26-11-9-22(10-11)18(23)12-8-15(27-21-12)13-5-3-7-25-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBPQTBCKSSJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

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